

# Solubility, Stability, and Degradation Profile of Endoxifen Mesylate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name:	Endoxifen mesylate
CAS No.:	1032008-71-1
Cat. No.:	B607325

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## Executive Summary

Endoxifen (4-hydroxy-N-desmethyltamoxifen) is the primary active metabolite of tamoxifen, responsible for its profound efficacy in estrogen receptor-positive (ER+) breast cancer[1]. Because endoxifen generation in vivo is highly dependent on the polymorphic CYP2D6 enzyme, administering endoxifen directly circumvents metabolic bottlenecks and drug-drug interactions.

Developing endoxifen into a viable oral solid dosage form requires overcoming the poor aqueous solubility of its free base. The mesylate (methanesulfonate) salt form (CAS 1032008-71-1) is engineered to address this. This whitepaper provides an in-depth analysis of the physicochemical properties, degradation mechanisms, and stability-indicating analytical workflows for **endoxifen mesylate**, designed for drug development professionals and analytical scientists.

## Physicochemical Profiling & Solubility Dynamics

## The Causality of Salt Selection

The free base of (Z)-endoxifen exhibits highly limited aqueous solubility, which restricts oral bioavailability. While various salts (hydrochloride, citrate, gluconate) have been evaluated[2], the mesylate salt offers distinct thermodynamic advantages.

Methanesulfonic acid possesses a very low pKa(-1.9), ensuring complete protonation of the secondary amine on the endoxifen molecule. This strong ionic interaction significantly lowers the crystal lattice energy of the solid state while providing high hydration energy upon introduction to aqueous media. Consequently, **endoxifen mesylate** demonstrates rapid dissolution kinetics in the acidic environment of the stomach and maintains a supersaturated state in the neutral pH of the upper intestine, maximizing absorption windows.

## pH-Dependent Solubility

Because endoxifen contains both a basic secondary amine and an acidic phenolic hydroxyl group, its solubility is fundamentally pH-dependent. At low pH, the amine is protonated, driving high solubility. As the microenvironmental pH approaches the isoelectric point, the risk of precipitation increases. Formulation strategies often incorporate enteric coatings or buffering excipients to prevent the interconversion of the active (Z)-isomer to the inactive (E)-isomer in the harsh acidic environment of the stomach[3].

## Stability Profile and Degradation Mechanisms

The stability of **endoxifen mesylate** is primarily dictated by its susceptibility to geometric isomerization and oxidative degradation. Understanding the causality behind these pathways is critical for rational formulation design.

## Mechanism of Z-to-E Isomerization

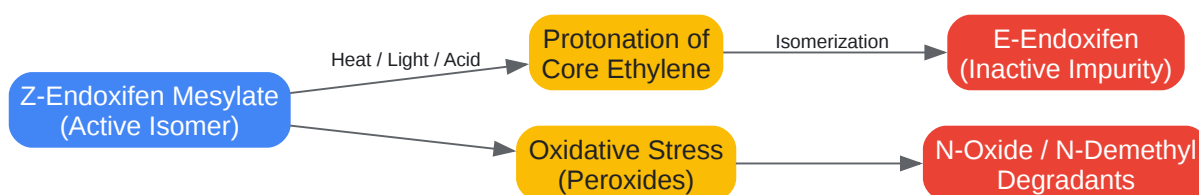
Endoxifen exists as two geometric isomers, but only (Z)-endoxifen is the active selective estrogen receptor modulator (SERM). The (E)-isomer is a pharmacologically inactive impurity that increases under specific storage and stress conditions[4].

**The Causality:** The electron-donating phenolic group on the endoxifen molecule activates the core ethylene double bond, making it highly susceptible to protonation. When a proton (H<sup>+</sup>) adds to the double bond, it temporarily breaks the  $\pi$ -bond, allowing free rotation around the

remaining  $\sigma$ -bond. Subsequent elimination of the proton yields the thermodynamically favored, but inactive, (E)-isomer[4]. This isomerization is heavily accelerated by heat, light, and highly acidic or basic microenvironments.

## Oxidative and Hydrolytic Degradation

Under oxidative stress, the secondary amine of **endoxifen mesylate** is vulnerable to N-oxidation, while the phenolic ring can undergo degradation into quinone-imine derivatives. Hydrolysis is minimal in the solid state but becomes a significant degradation pathway in aqueous solutions exposed to extreme pH shifts.



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Mechanistic pathway of Z-endoxifen degradation via isomerization and oxidation.

## Solid-State Stability Kinetics

Predictive stability modeling of Z-endoxifen salts highlights the critical need for moisture and temperature control. Conversion to the E-isomer is the primary failure mode.

Table 1: Predicted Solid-State Stability Kinetics (10% Conversion Threshold) | Storage Condition | Relative Humidity (RH) | Predicted t90(Time to 10% E-isomer) | | :--- | :--- | :--- | | 25°C (Ambient) | 60% | ~53 Months | | 40°C (Accelerated) | 75% | ~4.3 Months |

Data extrapolated from Z-endoxifen salt stability studies[2]. Note: Conversion rates are exponentially accelerated when transitioned from solid-state to aqueous solution.

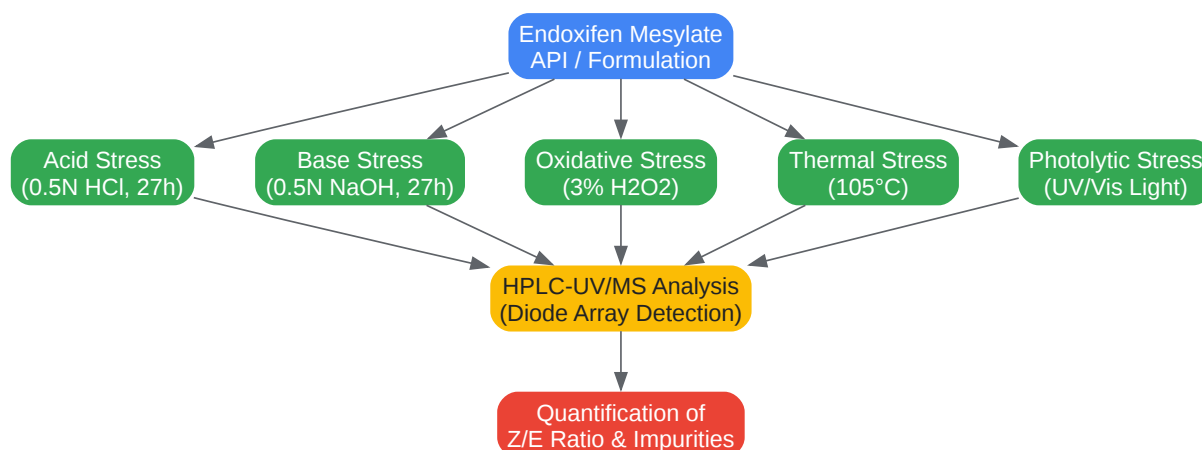
## Self-Validating Forced Degradation Protocol

To ensure a stability-indicating analytical method is truly specific, a forced degradation study must achieve 5–20% degradation. The following step-by-step protocol is designed as a self-

validating system: it includes mandatory neutralization steps prior to injection to protect the HPLC column stationary phase and prevent mobile phase buffer capacity overload.

#### Step-by-Step Methodology:

- Sample Preparation: Dissolve **endoxifen mesylate** API in a 50:50 Acetonitrile:Water diluent to achieve a stock concentration of 1.0 mg/mL.
- Acidic Stress: Transfer 1.0 mL of stock solution to a vial. Add 1.0 mL of 0.5N HCl. Seal and incubate at 60°C for 27 hours. Crucial Step: Prior to analysis, neutralize with 1.0 mL of 0.5N NaOH to prevent peak distortion and column degradation[4].
- Basic Stress: Transfer 1.0 mL of stock solution to a vial. Add 1.0 mL of 0.5N NaOH. Incubate at 60°C for 27 hours. Neutralize with 1.0 mL of 0.5N HCl before injection[4].
- Oxidative Stress: Transfer 1.0 mL of stock solution to a vial. Add 1.0 mL of 3% H<sub>2</sub>O<sub>2</sub>. Incubate at room temperature (25°C) for 24 hours in the dark to isolate oxidative pathways from photolytic pathways[4].
- Thermal Stress: Spread solid **endoxifen mesylate** API in a thin layer on a petri dish. Expose to 105°C for 5 days. Reconstitute in diluent to 0.5 mg/mL prior to injection.
- Photolytic Stress: Expose both solid API and a 0.5 mg/mL solution to 1.2 million lux hours of visible light and 200 Watt-hours/ m<sup>2</sup> of UV light (per ICH Q1B guidelines).



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Self-validating forced degradation workflow for stability-indicating assays.

Table 2: Forced Degradation Summary Profile | Stress Condition | Reagent / Environment | Primary Degradant(s) | Expected Degradation Extent | | :--- | :--- | :--- | :--- | | Acidic | 0.5N HCl, 60°C | (E)-endoxifen | Significant ( ≤ 54% Z remaining) | | Basic | 0.5N NaOH, 60°C | (E)-endoxifen, Hydrolytic fragments | Significant | | Oxidative | 3% H<sub>2</sub>O<sub>2</sub>, Ambient | N-oxides | Moderate | | Thermal | 105°C (Solid State) | (E)-endoxifen | Low to Moderate | | Photolytic | UV/Vis Light (ICH Q1B) | (E)-endoxifen | High (Rapid Isomerization) |

## Analytical Chromatographic Strategy

To accurately quantify the degradation profile, an HPLC method coupled with Diode Array Detection (DAD) and high-resolution LC-MS is required[4].

- Column Selection: A high-efficiency C18 column (e.g., 50 × 4.6 mm i.d., 2.5 μm) is recommended to ensure baseline resolution between the closely eluting (Z) and (E) isomers[5].

- Mobile Phase: A gradient elution utilizing Acetonitrile and a Phosphate buffer (pH 3.5) suppresses the ionization of the phenolic group while maintaining the amine in a protonated state, ensuring sharp peak shapes and preventing tailing[5].
- Detection: UV detection at 256 nm provides optimal sensitivity for the conjugated core of endoxifen. DAD is mandatory to demonstrate peak homogeneity (peak purity) across all forced degradation samples, proving that degradants are not co-eluting with the active (Z)-endoxifen peak[4].

## References

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